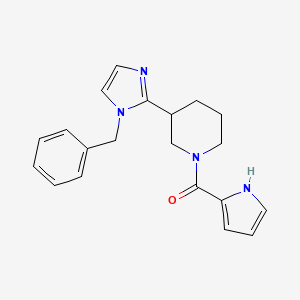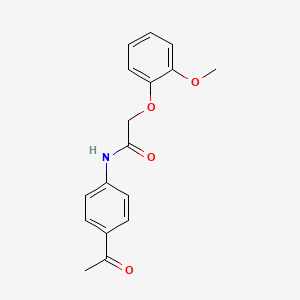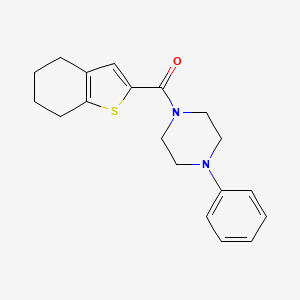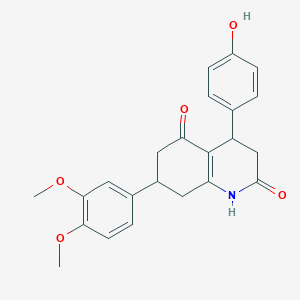
3-(1-benzyl-1H-imidazol-2-yl)-1-(1H-pyrrol-2-ylcarbonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-benzyl-1H-imidazol-2-yl)-1-(1H-pyrrol-2-ylcarbonyl)piperidine is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.17936134 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- Arylation of Azoles for Piperidine Derivatives : A study by Shevchuk et al. (2012) described a method for preparing piperidine derivatives, including compounds similar to our subject compound, through the arylation of azoles like pyrazoles, imidazoles, and triazoles with bromopyridines, followed by the reduction of the pyridine ring (Shevchuk et al., 2012).
Chemical Reactions and Derivatives
- Reactions with Aromatic Aldehydes : Research by Gorobets and Abakumov (2002) showed that certain imidazolyl-2-iminocoumarins, which could be structurally related to the subject compound, react with aromatic aldehydes in the presence of piperidine to produce specific derivatives with effective fluorescence in alcohol solutions (Gorobets & Abakumov, 2002).
Pharmaceutical Research
- Antimycobacterial Activity : A 2017 study by Lv et al. explored the antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, which are structurally related to the compound . The study found specific compounds with significant activity against drug-sensitive/resistant MTB strains (Lv et al., 2017).
Crystal Structure Analysis
- Structural Studies : Pfaffenrot et al. (2012) investigated the crystal structure of a benzyl residue compound closely related to the subject compound, providing insights into the conformation of the piperidine ring and its interaction with other molecular components (Pfaffenrot et al., 2012).
Antibacterial and Antifungal Studies
- Synthesis and Microbial Studies : Research by Patel and Agravat (2007) on new pyridine derivatives, which include structures similar to the subject compound, highlighted their antibacterial and antifungal activities, demonstrating their potential in combating microbial infections (Patel & Agravat, 2007).
Radiopharmaceutical Development
- Mixed Ligand fac-Tricarbonyl Complexes : Mundwiler et al. (2004) developed mixed ligand fac-tricarbonyl complexes using molecules structurally akin to the subject compound, suggesting potential applications in radiopharmaceuticals (Mundwiler et al., 2004).
Eigenschaften
IUPAC Name |
[3-(1-benzylimidazol-2-yl)piperidin-1-yl]-(1H-pyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c25-20(18-9-4-10-21-18)24-12-5-8-17(15-24)19-22-11-13-23(19)14-16-6-2-1-3-7-16/h1-4,6-7,9-11,13,17,21H,5,8,12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGPKIOMPXDWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CN2)C3=NC=CN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,5R)-3-[(2,3-difluoro-6-methoxyphenyl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5525682.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B5525691.png)
![1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5525694.png)
![5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-N-methylpyrimidin-2-amine](/img/structure/B5525697.png)

![8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525732.png)
![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1-ethyl-2-piperidinone](/img/structure/B5525736.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5525739.png)
![5-bromo-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B5525743.png)
![(E)-1-(4-methoxyphenyl)-N-[(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)methoxy]methanimine](/img/structure/B5525749.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5525759.png)
